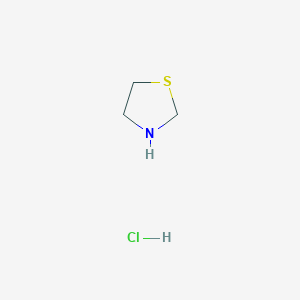

噻唑烷盐酸盐

描述

Thiazolidine hydrochloride is a heterocyclic organic compound containing a five-membered ring with both sulfur and nitrogen atoms.

科学研究应用

Thiazolidine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in bioconjugation reactions to link biomolecules such as proteins and nucleic acids.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

作用机制

Target of Action

Thiazolidine hydrochloride primarily targets 1,2-aminothiols . These are naturally present in proteins as N-terminal cysteine . The compound’s interaction with these targets has enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .

Mode of Action

Thiazolidine hydrochloride interacts with its targets through a condensation reaction . This reaction involves 1,2-aminothiols and aldehydes to form thiazolidine . This bio-conjugation reaction is interesting and has been explored to develop antibody-drug conjugates, as a protecting group for N-terminal cysteines, and for developing cyclic peptides .

Biochemical Pathways

The biochemical pathways affected by Thiazolidine hydrochloride involve the condensation reaction between 1,2-aminothiols and aldehydes . This reaction results in the formation of thiazolidine . The downstream effects of this pathway include the development of antibody-drug conjugates, protection of N-terminal cysteines, and the development of cyclic peptides .

Pharmacokinetics

The pharmacokinetics of Thiazolidine hydrochloride involve its fast reaction kinetics with 1,2-aminothiols . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of Thiazolidine hydrochloride .

Result of Action

The result of Thiazolidine hydrochloride’s action is the formation of a thiazolidine product . The efficiency of such a reaction towards chemical ligation has also been demonstrated by coupling peptides with small molecule models as well as oligonucleotides .

Action Environment

The action of Thiazolidine hydrochloride is influenced by the physiological environment . The reaction kinetics between 1,2-aminothiols and aldehydes are fast under physiological conditions . It is generally believed that the reaction requires acidic ph and a long reaction time, and that the thiazolidine product is prone to undergo hydrolysis under physiological conditions .

生化分析

Biochemical Properties

Thiazolidine hydrochloride participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. The presence of sulfur in thiazolidine hydrochloride enhances its pharmacological properties, making it a valuable component in the synthesis of organic combinations

Cellular Effects

Thiazolidine hydrochloride has diverse effects on various types of cells and cellular processes. It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Thiazolidine hydrochloride involves its interactions at the molecular level, potentially including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Thiazolidine hydrochloride exhibits fast reaction kinetics with 1,2-aminothiols, forming a thiazolidine product that remains stable under physiological conditions . This suggests that Thiazolidine hydrochloride could have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of Thiazolidine hydrochloride vary with different dosages in animal models. In a study involving Wistar rats and Swiss mice, thiazolidine-2,4-dione derivatives (a class of drugs related to Thiazolidine hydrochloride) showed anti-hyperglycemic and anti-hyperlipidemic effects

准备方法

Synthetic Routes and Reaction Conditions: Thiazolidine hydrochloride can be synthesized through the reaction of 1,2-aminothiols with aldehydes. This reaction is typically carried out under physiological conditions, which allows for the formation of a stable thiazolidine product without the need for a catalyst . The reaction is efficient and can be performed at neutral pH, making it suitable for bioconjugation applications .

Industrial Production Methods: Industrial production of thiazolidine hydrochloride often involves the use of ortho-boronic acid modified benzaldehydes to improve reaction kinetics and drive the reaction at neutral pH . This method ensures high yield and purity of the product, making it suitable for large-scale production.

化学反应分析

Types of Reactions: Thiazolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert thiazolidine hydrochloride to its corresponding thiol derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiazolidine derivatives.

相似化合物的比较

- Thiazolidinone

- Thiazoline

- Thiazole

属性

IUPAC Name |

1,3-thiazolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NS.ClH/c1-2-5-3-4-1;/h4H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGQQQKGAXDBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure and formula of IOTH?

A: IOTH (C3H5N2OSCl) is a planar molecule except for the chlorine atom. [, ] The crystal structure has been determined through X-ray diffraction, revealing orthorhombic crystals with space group Pbca. [, ]

Q2: How does IOTH interact with biological targets?

A: Research suggests that IOTH exhibits inhibitory activity against Bacillus pasteurii urease. [] Molecular docking studies indicate a strong binding affinity between IOTH and the enzyme's active site, surpassing the binding energy of the standard drug acetohydroxamic acid. [] This interaction potentially disrupts the enzyme's function, leading to downstream effects on bacterial metabolism.

Q3: Has computational chemistry been used to study IOTH?

A: Yes, Density Functional Theory (DFT) calculations utilizing the B3LYP method and 6-311+G(2d,p) basis set have been employed to investigate IOTH's electronic structure and properties. [] These calculations provided insights into the compound's frontier molecular orbitals, electrostatic potential map, and non-linear optical properties. [] Additionally, SwissADME was used to assess its drug-likeness. []

Q4: What is known about the structure-activity relationship (SAR) of thiazolidine derivatives?

A: While specific SAR data for IOTH is limited in the provided research, studies on related 3-[(alkylthio)alkyl]thiazolidine hydrochlorides show that variations in the alkyl chain length influence their anti-radiation properties. [] This suggests that structural modifications within this class of compounds can significantly impact their biological activity and potential applications.

Q5: Are there any promising applications for thiazolidine derivatives in medicinal chemistry?

A5: Research suggests potential applications for thiazolidine derivatives in various areas:

- Radioprotective Agents: 3-[(alkylthio)alkyl]thiazolidines exhibit promising anti-radiation activity, particularly when administered orally. [] This suggests their potential use in mitigating radiation-induced damage.

- Intestinal Injury Protection: A zingerone derivative, structurally modified into a thiazolidine hydrochloride (TZC01), demonstrated protective effects against radiation-induced intestinal injury in mice. [] TZC01 promoted crypt cell proliferation and differentiation, indicating its potential therapeutic use in mitigating gastrointestinal side effects of radiotherapy.

Q6: What analytical techniques are employed in characterizing and quantifying thiazolidine hydrochlorides?

A: X-ray diffraction has been instrumental in elucidating the crystal structure of IOTH. [, ] This technique provides detailed information about the compound's molecular geometry and arrangement within the crystal lattice. Further research likely employs techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for structural confirmation and purity assessment.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153486.png)

![tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153487.png)

![tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate](/img/structure/B153499.png)

![Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B153515.png)